5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

Lesinurad synthesis triazole cyclization aminoguanidine route

5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 878671-96-6) is a 1,2,4-triazole-3-thiol heterocycle bearing a 5-amino substituent and a 4-(4-cyclopropylnaphthalen-1-yl) N-aryl group. It constitutes the core 3-thio-1,2,4-triazole intermediate in the industrial synthesis of the URAT1 inhibitor lesinurad, formed via cyclization of 4-cyclopropyl-1-naphthyl isothiocyanate with aminoguanidine hydrochloride.

Molecular Formula C15H14N4S
Molecular Weight 282.37
CAS No. 878671-96-6
Cat. No. B601849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
CAS878671-96-6
Synonyms5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
Molecular FormulaC15H14N4S
Molecular Weight282.37
Structural Identifiers
SMILESC1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NNC4=S)N
InChIInChI=1S/C15H14N4S/c16-14-17-18-15(20)19(14)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2,(H2,16,17)(H,18,20)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 878671-96-6): Procurement-Grade Structural and Functional Baseline for Lesinurad-Program Chemical Sourcing


5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 878671-96-6) is a 1,2,4-triazole-3-thiol heterocycle bearing a 5-amino substituent and a 4-(4-cyclopropylnaphthalen-1-yl) N-aryl group [1]. It constitutes the core 3-thio-1,2,4-triazole intermediate in the industrial synthesis of the URAT1 inhibitor lesinurad, formed via cyclization of 4-cyclopropyl-1-naphthyl isothiocyanate with aminoguanidine hydrochloride [2]. The compound is catalogued as Lesinurad Impurity 12 and serves as both a critical synthetic building block and an analytical reference standard for lesinurad-related pharmaceutical quality control [3]. Its molecular formula is C15H14N4S (MW 282.36), with a predicted density of 1.52±0.1 g/cm³, a boiling point of 475.2±38.0°C, and an experimental melting point of 167–170°C [4][5].

Why In-Class 1,2,4-Triazole-3-thiol Intermediates Cannot Substitute for CAS 878671-96-6 in Lesinurad-Centric Workflows


Generic substitution within the 4-cyclopropylnaphthalenyl-1,2,4-triazole-3-thiol class fails for CAS 878671-96-6 because the 5-amino group is not a passive structural decoration — it is the functional locus that dictates both the synthetic entry route and the downstream derivatization chemistry [1]. The des-amino analog 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 1533519-84-4) cannot be prepared via the aminoguanidine cyclization pathway and exhibits different physicochemical properties (MW 267.35 vs. 282.36, pKa 7.89 vs. 8.22, density 1.41 vs. 1.52 g/cm³), altering reactivity in S-alkylation, bromination, and hydrolysis steps [2]. Likewise, the triazol-3-one analog A602165 (CAS 1847413-14-2), which replaces the thione (C=S) with a carbonyl (C=O), eliminates the thiol nucleophile required for the S-alkylation step that installs the acetic acid side chain in lesinurad [3]. For procurement decisions in lesinurad synthesis, impurity profiling, or URAT1 SAR exploration, CAS 878671-96-6 is the structurally authentic and synthetically required intermediate [4].

Quantitative Differentiation Evidence for 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (878671-96-6) Versus Structural Analogs


5-Amino Substituent Enables Aminoguanidine Cyclization: Structural Differentiation vs. Des-Amino Analog (CAS 1533519-84-4)

CAS 878671-96-6 possesses a 5-amino group (C15H14N4S, MW 282.36) that is directly installed via the cyclization of 4-cyclopropyl-1-naphthyl isothiocyanate with aminoguanidine hydrochloride using DIEA in DMF, a reaction that is impossible with the des-amino analog 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 1533519-84-4, C15H13N3S, MW 267.35) [1]. The 5-amino group serves as the essential handle for the subsequent diazotization/bromination step that converts it to the 5-bromo intermediate en route to lesinurad [1]. Physicochemical consequences of the amino group include a higher predicted pKa (8.22 vs. 7.89), higher density (1.52 vs. 1.41 g/cm³), and elevated boiling point (475.2 vs. 435.2°C), all of which affect handling, purification, and reaction conditions [2].

Lesinurad synthesis triazole cyclization aminoguanidine route

Continuous Flow Synthesis Yield Advantage: 88% Key Intermediate Yield vs. 76% Batch Process Yield for CAS 878671-96-6

In a continuous flow regime reported by Damião et al. (2020), the 3-thio-1,2,4-triazole key intermediate — the compound class to which CAS 878671-96-6 belongs — was generated in 88% yield after only 55 minutes of residence time, with condensation, cyclization, and S-alkylation telescoped into a single operation without solvent exchanges or intermediate purifications [1]. By contrast, a batch process described in patent CN105566237 (2016) reports isolation of the same intermediate (designated compound VI) in 76% yield (2.85 g) [2]. The continuous flow platform furthermore delivered lesinurad in 68% overall yield across five steps with a total residence time of 2 hours, demonstrating that the 5-amino triazole-thiol intermediate is compatible with modern intensified processing [1].

Continuous flow synthesis process chemistry lesinurad intermediate yield

Thiol-Thione Tautomerism vs. Triazol-3-One: Functional Group Differentiation from A602165 (CAS 1847413-14-2) for Downstream S-Alkylation

CAS 878671-96-6 exists predominantly in the 3H-1,2,4-triazole-3-thione tautomeric form (C=S), providing a thiolate nucleophile upon deprotonation that is essential for the S-alkylation step with methyl chloroacetate or ethyl bromoacetate to install the thioacetic acid/ester side chain [1]. The structurally related analog 5-amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (A602165, CAS 1847413-14-2, C15H14N4O, MW 266.3) replaces the thione sulfur with a carbonyl oxygen, eliminating the nucleophilic thiol functionality required for this critical C–S bond-forming reaction [2]. The elemental composition difference (C15H14N4S vs. C15H14N4O, ΔMW = +16.06 Da) reflects the S→O substitution, which fundamentally alters the compound's reactivity profile for all downstream chemistry in the lesinurad synthetic sequence [2].

Thiol-thione tautomerism S-alkylation lesinurad derivatization

Purity Tier and QC Documentation Differentiation: CAS 878671-96-6 Offers Batch-Specific HPLC, NMR, and GC Certification up to 99% Assay

CAS 878671-96-6 is commercially available across a purity gradient from 95% to ≥99.0% (NLT assay), with multiple vendors supplying batch-specific Certificates of Analysis including HPLC, NMR, and GC data [1]. Bidepharm supplies the compound at 95% standard purity with NMR, HPLC, and GC batch QC reports . Home Sunshine Pharma offers ≥99.0% assay material with full characterization data including melting point (167–170°C), density (1.52 g/cm³), and MDL number MFCD09991698 [1]. Capotchem provides material at 98% minimum purity by HPLC with moisture content ≤0.5% . By comparison, the des-amino analog CAS 1533519-84-4 is typically offered at >95% purity with limited QC documentation, and the triazol-3-one analog A602165 is available primarily in small quantities (50 mg) as a reference standard at substantially higher unit cost .

Analytical reference standard purity specification QC documentation

URAT1 Inhibitor SAR Research Enabler: CAS 878671-96-6 as a Building Block in Tetrazole-Bearing URAT1 Inhibitor Discovery with 11-Fold Potency Gains Over Lesinurad

CAS 878671-96-6 was used as a synthetic building block in the SAR exploration reported by Cai et al. (Chemical Research in Chinese Universities, 2017), which led to the discovery of a tetrazole-bearing URAT1 inhibitor (compound 1i) that was 11-fold more potent than the parent drug lesinurad against human URAT1 in vitro (IC50 = 0.66 μmol/L for 1i vs. 7.18 μmol/L for lesinurad) [1]. While CAS 878671-96-6 itself served as an intermediate rather than the final active compound, its availability as a characterized building block enabled the systematic SAR exploration that culminated in this potency improvement [1]. In the broader URAT1 inhibitor landscape, lesinurad exhibits an IC50 of 7.18–7.3 μM against human URAT1, while more potent derivatives built from related triazole scaffolds achieve IC50 values as low as 0.23 μM (31-fold improvement over lesinurad) [2]. The 5-amino-3-thiol substitution pattern present in CAS 878671-96-6 provides two orthogonal derivatization vectors (C5-NH2 and C3-SH), which is a combinatorial advantage over scaffolds bearing only a single reactive functionality [1].

URAT1 inhibitor structure-activity relationship gout therapeutics

Lesinurad Impurity 12 Designation: Regulatory-Grade Identity for Pharmaceutical Quality Control and Forced Degradation Studies

CAS 878671-96-6 is formally designated as Lesinurad Impurity 12 in pharmacopoeial and regulatory impurity catalogs, with a defined molecular formula (C15H14N4S, MW 282.37) that distinguishes it from other lesinurad-related impurities such as Lesinurad Impurity 2 (CAS 1158970-37-6, C17H16N4O2S, MW 340.41, the S-carboxymethyl derivative) and Lesinurad Impurity 19 (CAS varies, the 5-bromo-S-sulfonylacetate derivative) [1]. The identification of CAS 878671-96-6 as an unexpected impurity in chlorine-free lesinurad synthetic processes has been specifically documented by Halama et al. (Organic Process Research & Development, 2018), highlighting its relevance as a process-related impurity marker [2]. Veeprho and CymitQuimica supply this compound as a certified impurity reference standard, and CATO Research Chemicals offers it as an ISO 17034-certified analytical standard for lesinurad quality control [1].

Pharmaceutical impurity profiling lesinurad quality control reference standard

High-Value Application Scenarios for 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 878671-96-6) Based on Verified Differentiation Evidence


Lesinurad API Manufacturing: Non-Substitutable 5-Amino Triazole-Thiol Intermediate for the Aminoguanidine Cyclization Route

In lesinurad active pharmaceutical ingredient (API) production, CAS 878671-96-6 is the required intermediate for any synthetic route employing 4-cyclopropyl-1-naphthyl isothiocyanate and aminoguanidine hydrochloride as the cyclization partners [1]. The 5-amino group is installed during this cyclization and subsequently serves as the handle for the diazotization/bromination step that yields the 5-bromo intermediate en route to the final drug substance [1]. The des-amino analog CAS 1533519-84-4 cannot participate in this reaction sequence, and the triazol-3-one analog A602165 lacks the thiol nucleophile needed for side-chain installation [2]. Continuous flow process data confirm an 88% yield for this intermediate with telescoped condensation–cyclization–S-alkylation, providing a scalable manufacturing blueprint [3]. Procurement teams sourcing this intermediate should specify ≥98% purity (HPLC) to match process chemistry requirements, with batch QC including NMR, HPLC, and GC as supplied by Bidepharm and Capotchem .

Pharmaceutical Impurity Reference Standard: Authenticated Lesinurad Impurity 12 for Forced Degradation and Batch Release Testing

CAS 878671-96-6 is the authenticated Lesinurad Impurity 12, formally designated in regulatory impurity catalogs and supplied as an ISO 17034-certified analytical reference standard by CATO Research Chemicals and Veeprho [1]. It is specifically identified in the chlorine-free lesinurad synthetic process as a process-related impurity requiring control, as documented by Halama et al. (2018) [2]. Analytical development teams performing forced degradation studies, impurity method validation, or batch release testing for lesinurad drug substance or drug product must use this exact compound (C15H14N4S, MW 282.37) rather than any structurally similar analog, as retention time, UV spectrum, and mass spectrometric fragmentation patterns are unique to the 5-amino-3-thiol substitution pattern [1][2]. The compound's availability at 99% purity with full characterization (MP 167–170°C, density 1.52 g/cm³) supports its use as a primary reference standard [3].

URAT1 Inhibitor Medicinal Chemistry: Bifunctional Scaffold with Two Orthogonal Derivatization Vectors for SAR Exploration

For medicinal chemistry programs targeting the urate transporter URAT1, CAS 878671-96-6 provides a synthetically validated bifunctional scaffold with two orthogonal derivatization vectors: the C5-amino group and the C3-thiol [1]. The Cai et al. (2017) SAR study demonstrated that this scaffold class can deliver URAT1 inhibitors with IC50 values as low as 0.66 μM, representing an 11-fold potency improvement over the approved drug lesinurad (IC50 7.18 μM) [1]. The broader triazole-based URAT1 inhibitor field has achieved up to 31-fold potency gains (IC50 0.23 μM for compound 1q) using related scaffolds, validating the druggability of this chemotype [2]. The 5-amino group can be elaborated via diazotization, acylation, or conversion to heterocycles, while the 3-thiol enables S-alkylation with diverse electrophiles, offering a combinatorial derivatization space that mono-functional analogs cannot match [1]. Research teams should procure this compound at ≥97% purity, with the free thiol form verified by NMR to ensure reactivity in S-alkylation protocols [3].

Continuous Flow Process Development: Intensified Synthesis of the 3-Thio-1,2,4-Triazole Key Intermediate

Process chemistry groups developing continuous flow manufacturing routes for lesinurad or related triazole-containing APIs can utilize CAS 878671-96-6 as the benchmark intermediate for reaction optimization [1]. Damião et al. (2020) demonstrated that the 3-thio-1,2,4-triazole intermediate (the compound class encompassing CAS 878671-96-6) can be generated in 88% yield in only 55 minutes of residence time under continuous flow conditions, with condensation, cyclization, and S-alkylation telescoped into a single uninterrupted operation [1]. This represents a 12-percentage-point yield improvement over the batch process (76% yield) described in patent CN105566237 [2]. The overall continuous flow sequence delivers lesinurad in 68% yield over five steps with a total residence time of 2 hours, demonstrating the suitability of this 5-amino triazole-thiol intermediate for modern intensified manufacturing [1]. Procurement for flow chemistry applications should prioritize material with consistent particle morphology and solubility characteristics to ensure reproducible pumping and mixing behavior [3].

Quote Request

Request a Quote for 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.